N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a tetrahydrofuran group, and a benzodioxepine group . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzimidazole group might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups .Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
The furan ring present in EiM08-17569 is a significant element in medicinal chemistry due to its nonpolar aromatic nature and the potential for hydrogen bonding, which enhances pharmacokinetic characteristics such as solubility and bioavailability . This compound could be pivotal in synthesizing novel chemotherapeutic agents, given the high therapeutic properties associated with furan derivatives.
Neuropharmacology
EiM08-17569 may act on various neural receptors, potentially serving as a MAO inhibitor, kappa opioid receptor agonist, or GABA receptor agonist . These activities suggest its application in the treatment of neurological disorders such as depression, pain, and anxiety.
Anti-inflammatory and Anticancer Research
Compounds with a tetrahydrofuran structure have shown anti-inflammatory and anticancer properties. EiM08-17569 could be researched further for its efficacy in reducing inflammation and inhibiting cancer cell growth.
Antioxidant and Antibacterial Applications
N-hydroxy(tetrahydrofuran-2-yl)amines, a class to which EiM08-17569 belongs, exhibit antioxidant and antibacterial activities . This indicates its potential use in preventing oxidative stress-related damage and treating bacterial infections.
Enzyme Inhibition
The structural features of EiM08-17569 suggest it could act as a lipoxygenase inhibitor . By inhibiting this enzyme, it may be used to treat conditions associated with inflammation and allergies.
Pharmacokinetics Optimization
The presence of the furan ring and the tetrahydrofuran moiety in EiM08-17569 can be exploited to optimize the pharmacokinetic profile of poorly soluble lead molecules . This optimization is crucial for enhancing the efficacy and safety of new drug candidates.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-21(13-4-7-17-19(11-13)28-10-2-9-26-17)22-14-5-6-15-16(12-14)24-20(23-15)18-3-1-8-27-18/h4-7,11-12,18H,1-3,8-10H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMROVOUUGWFBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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